molecular formula C15H18N2O2S B5551222 8-(Azepan-1-ylsulfonyl)quinoline

8-(Azepan-1-ylsulfonyl)quinoline

Cat. No.: B5551222
M. Wt: 290.4 g/mol
InChI Key: ZZGFFIUSWRBOCM-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylsulfonyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with an azepane sulfonyl group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-ylsulfonyl)quinoline typically involves the introduction of the azepane sulfonyl group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with azepane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

8-(Azepan-1-ylsulfonyl)quinoline has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(Azepan-1-ylsulfonyl)quinoline involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. This property is particularly useful in antimicrobial and anticancer applications, where the compound can inhibit the growth of pathogens or cancer cells by interfering with essential metal-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Azepan-1-ylsulfonyl)quinoline is unique due to the presence of the azepane sulfonyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-(azepan-1-ylsulfonyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-20(19,17-11-3-1-2-4-12-17)14-9-5-7-13-8-6-10-16-15(13)14/h5-10H,1-4,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGFFIUSWRBOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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